(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(4-Butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound characterized by the presence of a butoxyphenyl group and a methylthio-substituted imidazole ring
Scientific Research Applications
Synthesis and Properties
Antioxidant Properties of Bromophenols : A study highlighted the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, through bromination, reduction, and demethylation reactions. These compounds exhibited significant antioxidant and radical scavenging activities, suggesting potential for similar compounds in antioxidant applications (Balaydın et al., 2010).
Thieno[2,3-b]-Thiophene Derivatives : Another research effort described the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives incorporating a thieno[2,3-b]thiophene moiety. This highlights the versatility of methylthio-substituted compounds in synthesizing complex molecules with potential electronic and optical properties (Mabkhot et al., 2010).
Antitumor Agents : Research into benzofuran derivatives, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its derivatives, demonstrated the potential for developing potent antitumor agents. These studies provide insight into the design and synthesis of compounds with enhanced biological stability and anticancer activity (Hayakawa et al., 2004).
Applications in Material Science and Biochemistry
Poly(amide-ether)s with Imidazole Pendants : The synthesis of new para-linked diether-diamines bearing imidazole pendants and their incorporation into poly(amide-ether)s was reported. These materials exhibited promising physical and optical properties, including solubility in organic solvents, thermal stability, and fluorescence, underscoring the potential of imidazole-based compounds in advanced material applications (Ghaemy et al., 2013).
Ionic Liquid-Based Polymers : Research into imidazolium-based ionic liquid monomers and their polymerization showcased the development of double hydrophilic block copolymers with ionic responsiveness. This study illuminates the utility of imidazole derivatives in creating polymers with potential applications in smart materials and nanotechnology (Vijayakrishna et al., 2008).
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate thiol, such as methylthiol, under acidic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-butoxybenzoyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used in the design of probes for studying enzyme activities or receptor binding.
Industry:
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.
Comparison with Similar Compounds
(4-Butoxyphenyl)(2-methylthio-1H-imidazol-1-yl)methanone: Similar structure but without the dihydro modification.
(4-Butoxyphenyl)(2-methylthio-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar but with a pyrazole ring instead of an imidazole.
Uniqueness:
- The presence of both a butoxyphenyl group and a methylthio-substituted imidazole ring makes it unique, offering a combination of hydrophobic and electron-donating properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWJIUJTBDSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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